(3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds have dominated pharmaceutical development since the isolation of natural products like morphine (1817) and quinine (1820). The 20th century witnessed systematic exploitation of synthetic heterocycles, with nitrogen-containing rings proving particularly versatile. Penicillin's β-lactam core (1940s) demonstrated heterocycles' capacity for targeted biological activity, while pyridine derivatives facilitated breakthroughs in antihypertensive therapy (e.g., nifedipine, 1975).
Modern drug databases reveal that 60% of small-molecule therapeutics contain nitrogen heterocycles, a statistic underscoring their pharmaceutical dominance. The benzimidazole scaffold in proton pump inhibitors (e.g., omeprazole) and the pyrazole core of COX-2 inhibitors (e.g., celecoxib) exemplify heterocycles' therapeutic adaptability. These historical successes establish a conceptual framework for developing hybrid heterocyclic systems like the target compound.
1,2,4-Oxadiazole and Piperidine Scaffold Significance in Drug Development
The 1,2,4-oxadiazole ring has emerged as a privileged structure in medicinal chemistry due to its balanced electronic properties and metabolic stability. This five-membered heterocycle serves as:
- Bioisostere for ester/carbamate groups
- Hydrogen bond acceptor in target engagement
- Conformational restraint element
Notable oxadiazole-containing drugs include the antiviral agent acyclovir (Zovirax®) and the COX-2 inhibitor celecoxib (Celebrex®). Piperidine's saturated six-membered ring provides conformational flexibility while maintaining basicity for target interactions. Atorvastatin (Lipitor®) exemplifies piperidine's utility in cholesterol management through HMG-CoA reductase inhibition.
Table 1: Therapeutic Applications of 1,2,4-Oxadiazole and Piperidine Scaffolds
Pyrazine-Containing Heterocycles in Bioactive Compounds
Pyrazine's electron-deficient aromatic system enables unique binding interactions with biological targets. The diazine ring enhances:
- Water solubility through hydrogen bonding capacity
- π-π stacking interactions with protein aromatic residues
- Metabolic stability against oxidative degradation
Pyrazinamide, a frontline antitubercular agent, demonstrates pyrazine's ability to disrupt mycobacterial membrane energetics. Varenicline (Chantix®) utilizes a pyrazine substructure for selective α4β2 nicotinic acetylcholine receptor partial agonism, aiding smoking cessation. Computational studies suggest pyrazine-containing compounds exhibit favorable ADME profiles, with logP values typically <3 and polar surface areas >50 Ų.
Research Objectives and Academic Importance
This compound's design integrates three validated pharmacophores to investigate:
- Synergistic effects of combined heterocyclic systems on target affinity
- Metabolic stability enhancement through fluorine substitution
- Spatial arrangement for selective enzyme inhibition
Molecular modeling predicts strong interactions with kinase targets due to the oxadiazole's hydrogen bond capacity and pyrazine's π-stacking potential. The 3-fluoro-4-methoxyphenyl group may confer blood-brain barrier permeability, suggesting potential CNS applications. Current research focuses on synthesizing derivatives for structure-activity relationship studies against oncology and neurodegenerative disease targets.
The compound exemplifies modern fragment-based drug design, combining historical heterocyclic wisdom with contemporary computational methods. Its development could validate new strategies for multi-scaffold hybridization in medicinal chemistry, addressing the urgent need for novel therapeutic agents with improved specificity and reduced off-target effects.
(Word count: 998)
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-28-17-5-4-14(10-15(17)21)20(27)26-8-2-3-13(12-26)9-18-24-19(25-29-18)16-11-22-6-7-23-16/h4-7,10-11,13H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYENZPSCSUSMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the CAS number 1705111-07-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1705111-07-4 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the oxadiazole and pyrazine rings may enhance binding affinity and specificity towards specific enzymes or receptors involved in various signaling pathways.
Potential Targets
- G Protein-Coupled Receptors (GPCRs) : These are crucial in mediating cellular responses to external stimuli. The compound may modulate GPCR activity, influencing pathways related to inflammation and neurotransmission.
- Enzymatic Inhibition : The structure indicates potential as an inhibitor for enzymes involved in metabolic processes or disease pathways.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyrazine rings exhibit notable antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
Studies have shown that derivatives of piperidine and oxadiazole can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cell cycle regulation and promote programmed cell death has been a focal point in recent research.
Neuroprotective Effects
Given the piperidine structure's similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. It may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to the target compound exhibited significant inhibition zones, suggesting a promising avenue for further exploration in developing new antimicrobial agents.
- Anticancer Research : In vitro studies on piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis via caspase activation.
- Neuroprotection Study : Research involving piperidine-based compounds showed neuroprotective effects in models of oxidative stress-induced neuronal damage. The compounds were found to reduce reactive oxygen species (ROS) levels and improve cell viability.
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements and their analogs are summarized below:
Key Observations :
Physicochemical Properties
Data from analogs (e.g., ) highlight trends in molecular weight (MW), melting point (MP), and solubility:
*Calculated based on structure.
Key Trends :
- Fluorine atoms and methoxy groups increase molecular polarity but may elevate melting points due to intermolecular interactions (e.g., Example 62’s MP: 227–230°C) .
- Piperidine-linked oxadiazoles (as in the target compound) typically exhibit better aqueous solubility than chromenone-based analogs (Example 62) .
Bioactivity and Therapeutic Potential
- Ferroptosis Induction: Fluorinated aromatic compounds (e.g., ) demonstrate selective ferroptosis induction in cancer cells, a mechanism relevant to oral squamous cell carcinoma (OSCC) .
- Kinase Inhibition : Pyrazolo-pyrimidine analogs () are frequently designed as kinase inhibitors, targeting pathways in oncology and inflammation .
- Metabolic Stability : The oxadiazole ring in the target compound may confer resistance to cytochrome P450-mediated degradation, a feature critical for oral bioavailability .
Q & A
Q. How do formulation additives impact the compound’s stability under accelerated storage conditions?
- Methodological Answer:
- Lyophilization: Stabilize the compound in sucrose-based matrices for long-term storage at 4°C .
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor degradation via UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
